physicochemical properties of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
physicochemical properties of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
Technical Guide: Physicochemical Profiling of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid
Executive Summary [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108810-86-0) is a specialized indole derivative characterized by a 4-position oxyacetic acid moiety and an N1-isopropyl substitution.[1][2][3][4] Structurally related to various GPCR ligands and auxin-like signaling molecules, this compound serves as a critical scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in indole-based therapeutics. This guide provides a comprehensive technical analysis of its physicochemical properties, structural determinants, and experimental characterization protocols for drug development applications.
Molecular Identity & Structural Analysis
The compound integrates a lipophilic indole core with a polar carboxylic acid tail, creating an amphiphilic structure. The N-isopropyl group introduces steric bulk and lipophilicity, modulating the electronic properties of the indole ring and preventing hydrogen bonding at the N1 position.
Table 1: Core Identification Data
| Parameter | Value |
| Chemical Name | [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid |
| CAS Number | 2108810-86-0 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| SMILES | CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O |
| Key Functional Groups | Indole (aromatic core), Isopropyl (lipophilic), Carboxylic Acid (ionizable) |
Structural Determinants of Behavior
-
The Indole Core: Provides π-π stacking potential and rigid geometry. The 4-position substitution is privileged in medicinal chemistry, often associated with serotonin and melatonin receptor affinity.
-
Oxyacetic Acid Tail: Acts as the primary solubility handle. As a carboxylic acid, it dictates pH-dependent solubility and distribution (LogD).
-
N-Isopropyl Group: Increases the LogP relative to the unsubstituted indole (~ +0.8 to +1.0 log units) and blocks metabolic N-dealkylation pathways common to simple N-methyl indoles.
Physicochemical Properties Profile
The following data synthesizes computational predictions and available experimental values. These metrics are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Table 2: Physicochemical Metrics
| Property | Value | Interpretation |
| LogP (Calc) | 2.69 ± 0.2 | Moderately lipophilic; ideal for oral bioavailability (Lipinski compliant). |
| TPSA | 51.46 Ų | Excellent membrane permeability (Well below the 140 Ų threshold). |
| H-Bond Donors | 1 (COOH) | Low donor count favors permeability. |
| H-Bond Acceptors | 3 (N, O, O) | Standard range for small molecule drugs. |
| Rotatable Bonds | 4 | Flexible enough for binding, rigid enough to minimize entropy penalty. |
| pKa (Predicted) | ~3.8 – 4.2 | Acidic. Exists as a mono-anion at physiological pH (7.4). |
Solubility Prediction:
-
Low pH (< 3): Low solubility (Neutral form dominates).
-
Neutral/High pH (> 5): High solubility (Anionic carboxylate form dominates).
Experimental Characterization Protocols
For researchers validating this compound, the following standardized protocols ensure data integrity.
Protocol A: Thermodynamic Solubility Profiling (pH-Dependent)
Objective: Determine the intrinsic solubility (
-
Preparation: Prepare buffer solutions at pH 1.2, 5.0, and 7.4.
-
Saturation: Add excess solid compound (approx. 2-5 mg) to 1 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Note: Ensure the DMSO standard concentration is within the linear range of the detector.
-
Protocol B: Lipophilicity (LogD) Determination
Objective: Measure distribution coefficient at physiological pH.
-
System: Octanol-Buffer (pH 7.4) shake-flask method.
-
Procedure:
-
Dissolve compound in water-saturated octanol.
-
Add equal volume of octanol-saturated PBS (pH 7.4).
-
Shake for 1 hour; centrifuge to separate phases.
-
-
Analysis: Measure concentration in both phases using HPLC.
-
Calculation:
.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for characterizing the physicochemical status of the compound upon synthesis or procurement.
Caption: Workflow for the validation and physicochemical profiling of [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid.
Drug-Like Properties & Developability
Lipinski’s Rule of 5 Compliance:
-
MW < 500: Pass (233.26).
-
LogP < 5: Pass (2.69).
-
H-Donors < 5: Pass (1).
-
H-Acceptors < 10: Pass (3).
Veber’s Rules:
-
Rotatable Bonds ≤ 10: Pass (4).
-
TPSA ≤ 140 Ų: Pass (51.46).
Stability Considerations:
-
Chemical Stability: The ether linkage at C4 is generally stable to hydrolysis. The carboxylic acid is stable but susceptible to esterification if stored in alcohols with acid catalysts.
-
Storage: As indicated by suppliers, store at 2-8°C, sealed, and dry to prevent moisture absorption (hygroscopicity of the acid salt).
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
Sources
- 1. (3S)-4,4-dimethylpent-1-yn-3-amine | CAS#:1333465-53-4 | Chemsrc [chemsrc.com]
- 2. 2108552-40-3|([1-(3-MEthylbutyl)-1h-indol-4-yl]oxy)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2108810-86-0|[(1-ISopropyl-1h-indol-4-yl)oxy]acetic acid| Ambeed [ambeed.com]
- 4. [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid | 2108810-86-0 [sigmaaldrich.com]
